Suzuki Coupling Efficiency vs. Phenylboronic Acid
In a standardized Suzuki-Miyaura coupling with aryl halides, 1H-pyrazol-3-ylboronic acid demonstrates a comparable yield to the benchmark phenylboronic acid, establishing it as a viable heteroaryl alternative for constructing biaryl systems .
| Evidence Dimension | Suzuki Coupling Yield |
|---|---|
| Target Compound Data | 85% |
| Comparator Or Baseline | Phenylboronic acid: 90% |
| Quantified Difference | -5% (absolute yield difference) |
| Conditions | Pd(PPh₃)₄ catalyst, K₂CO₃ base, 100°C, 16h |
Why This Matters
This data validates that 1H-pyrazol-3-ylboronic acid is a high-performance coupling partner, not a low-yielding special-case reagent, justifying its selection in lieu of less defined pyrazolyl boronates.
